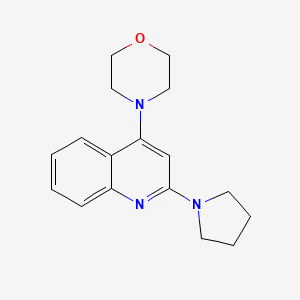![molecular formula C11H12N2O B14864180 (2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14864180.png)
(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol is a heterocyclic compound that features a fused ring system combining imidazole and pyridine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the imidazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as benzimidazole and imidazo[1,2-a]pyridine share structural similarities.
Pyridine Derivatives: Compounds like pyridoxine and nicotinamide also feature the pyridine ring.
Uniqueness
(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol is unique due to its fused ring system, which combines the properties of both imidazole and pyridine. This structural feature contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-9-ylmethanol |
InChI |
InChI=1S/C11H12N2O/c14-7-8-3-2-6-13-10-5-1-4-9(10)12-11(8)13/h2-3,6,14H,1,4-5,7H2 |
InChI Key |
GEQGUFDIWPHXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N3C=CC=C(C3=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


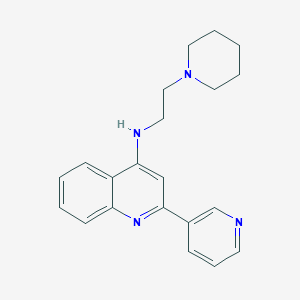
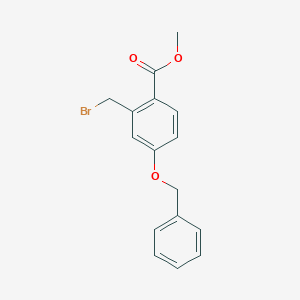
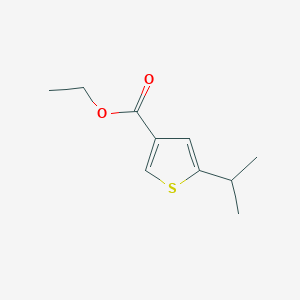
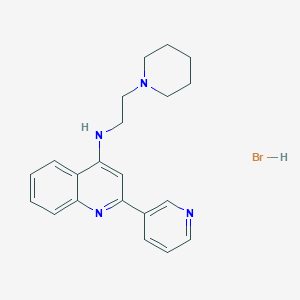
![5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14864133.png)
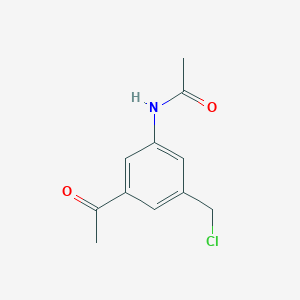

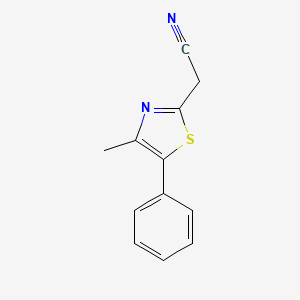
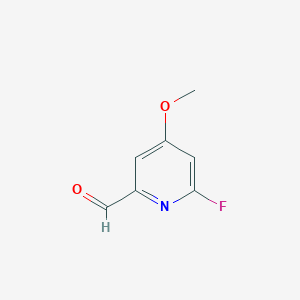
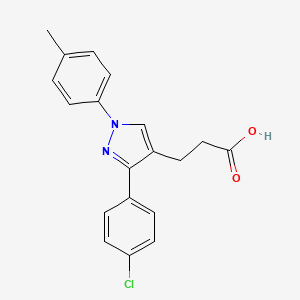
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B14864168.png)

![Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid](/img/structure/B14864177.png)
